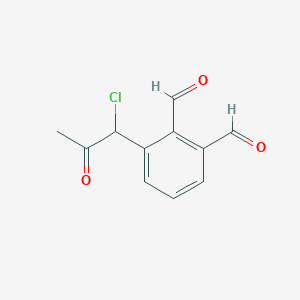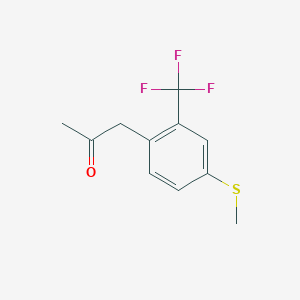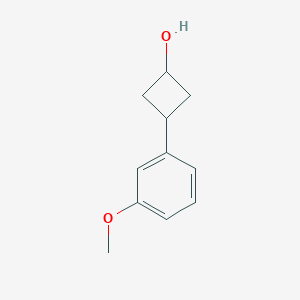
4-Aminopyridine-2,6-dicarboxylic acid hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminopyridine-2,6-dicarboxylic acid hydrochloride is a chemical compound with the molecular formula C7H6N2O4·HCl. It is a derivative of pyridine, characterized by the presence of amino and carboxylic acid functional groups at the 4, 2, and 6 positions of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopyridine-2,6-dicarboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2,6-dicarboxylic acid.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 4-Aminopyridine-2,6-dicarboxylic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Aminopyridine-2,6-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
4-Aminopyridine-2,6-dicarboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in neurological disorders.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 4-Aminopyridine-2,6-dicarboxylic acid hydrochloride involves the inhibition of voltage-gated potassium channels. This inhibition prolongs action potentials and enhances the release of neurotransmitters, thereby facilitating improved neuronal signaling. The compound’s molecular targets include specific potassium channels, and its pathways involve the modulation of synaptic transmission .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxypyridine-2,6-dicarboxylic acid
- 4-Nitropyridine-2,6-dicarboxylic acid
- 4-Bromopyridine-2,6-dicarboxylic acid
- Pyridine-2,6-dicarboxylic acid
Uniqueness
4-Aminopyridine-2,6-dicarboxylic acid hydrochloride is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its ability to inhibit voltage-gated potassium channels sets it apart from other similar compounds, making it a valuable tool in neurological research and potential therapeutic applications .
Properties
Molecular Formula |
C7H7ClN2O4 |
|---|---|
Molecular Weight |
218.59 g/mol |
IUPAC Name |
4-aminopyridine-2,6-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H6N2O4.ClH/c8-3-1-4(6(10)11)9-5(2-3)7(12)13;/h1-2H,(H2,8,9)(H,10,11)(H,12,13);1H |
InChI Key |
FIPOBYFIWFGDGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane](/img/structure/B14044241.png)
![1-(4-Aminopiperidin-1-YL)-2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-YL)ethan-1-one](/img/structure/B14044252.png)



![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B14044274.png)

![2-[(2S,3R,4R,5S,6R)-6-[[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B14044281.png)





